molecular formula C15H20FNO2 B2596723 N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide CAS No. 1351649-38-1

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide

Cat. No.: B2596723
CAS No.: 1351649-38-1
M. Wt: 265.328
InChI Key: APNAVTGMPJPBBS-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide is a fluorinated benzamide derivative of interest in synthetic organic chemistry and pharmaceutical research. As a member of the aryl amide family, its structure combines a 3-fluorobenzoyl group with a hydroxyethylcyclohexylamine moiety. Related N-cyclohexyl fluorobenzamide compounds are known to crystallize with distinct dihedral angles between the amide plane and the aromatic ring, often around 29.9°, and feature cyclohexane rings in chair conformations, which can influence their packing and intermolecular interactions . The presence of the fluorine atom can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry for structure-activity relationship (SAR) studies. In crystal structures of analogous compounds, molecules are frequently linked into chains via N—H···O hydrogen bonds, which are sometimes augmented by weaker C—H···O and C—H···F interactions . The synthesis of such compounds typically involves the reaction of an amine with a fluorobenzoyl chloride derivative, often under a nitrogen atmosphere and in solvents like chloroform . This product is intended for research applications such as method development, chemical synthesis, and as a standard in analytical profiling. It is supplied For Research Use Only. Not for human or therapeutic use. Researchers are advised to consult specialized databases like PubChem for potential additional structural and property information.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c16-13-8-4-7-12(9-13)15(19)17-10-14(18)11-5-2-1-3-6-11/h4,7-9,11,14,18H,1-3,5-6,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNAVTGMPJPBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with 2-cyclohexyl-2-hydroxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Introduction of various functional groups on the benzene ring.

Scientific Research Applications

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships in drug design.

Medicine: Research into N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide explores its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The hydroxyethyl group and the fluorine atom play crucial roles in its binding affinity and specificity towards the targets.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency: Yields vary significantly, with ferrocene- and thiazole-containing analogs achieving >95% yields , while pyrimidinone derivatives require additional purification steps, resulting in lower yields (11%) .
  • Characterization : X-ray crystallography and HPLC are critical for confirming stereochemistry and enantiomeric purity in analogs like N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide .

Key Observations :

  • ZAC Antagonism : The thiazole-substituted analog (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) demonstrates high potency, with structural modifications (e.g., fluorine position) critically influencing activity .
  • Anti-Proliferative Effects: Indazole-linked 3-fluorobenzamides show promise in oncology, though substituents like dimethylaminoethyl groups may enhance cellular uptake .

Physicochemical and Pharmacokinetic Properties

  • Stability : Thiourea-containing analogs (e.g., N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide) exhibit enhanced stability due to metal-chelating properties .
  • Metabolism: Fluorine atoms generally reduce metabolic degradation, as seen in analogs like N-(3-cyanothiophen-2-yl)-3-fluorobenzamide .

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

This compound features a cyclohexyl group, a hydroxyethyl substituent, and a fluorine atom attached to a benzamide structure. These structural elements contribute to its unique biological properties.

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group enhances binding affinity, while the fluorine atom may influence the compound's pharmacokinetics and bioavailability. Research indicates that this compound can modulate various biological pathways by either inhibiting or activating these targets, leading to significant biochemical responses .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. For instance, research has shown that compounds with similar structures exhibit activity against Mycobacterium tuberculosis, suggesting potential applications in treating resistant strains .

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has been investigated for its anti-inflammatory properties. It may inhibit key inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation .

Enzyme Inhibition

The compound has been studied as an inhibitor of certain enzymes involved in metabolic processes. For example, it may affect the activity of dihydrofolate reductase (DHFR), which is crucial in folate metabolism and cellular proliferation . Inhibition of DHFR can lead to reduced cell growth, indicating potential applications in cancer therapy.

Study 1: Antimycobacterial Activity

A study focused on the antitubercular activity of structurally related compounds demonstrated that this compound could inhibit the growth of Mycobacterium tuberculosis under specific conditions. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Anti-inflammatory Mechanisms

Another research effort examined the anti-inflammatory mechanisms of similar benzamide derivatives. Results indicated that these compounds could significantly reduce pro-inflammatory cytokines in cellular models, supporting their potential use in inflammatory diseases .

Data Table: Biological Activities Summary

Activity Effect Reference
AntimicrobialInhibition of Mycobacterium tuberculosis
Anti-inflammatoryReduction in pro-inflammatory cytokines
Enzyme inhibitionInhibition of dihydrofolate reductase (DHFR)

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